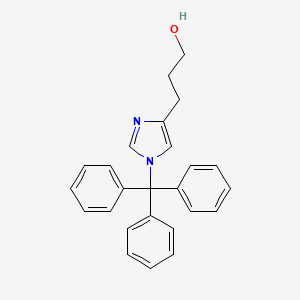

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL

描述

Overview of Imidazole (B134444) Scaffold Significance in Heterocyclic Chemistry

The imidazole nucleus is a cornerstone of heterocyclic chemistry, valued for its unique chemical properties and its ubiquitous presence in biologically active molecules. researchgate.net This five-membered aromatic ring, containing two nitrogen atoms, is a fundamental building block in numerous natural products and synthetic drugs. issuu.com Its special structural characteristics enable it to bind with a variety of enzymes and receptors through multiple interactions like hydrogen bonds and coordination, making it a "privileged structure" in medicinal chemistry. issuu.combenthamdirect.com

The history of imidazole dates back to the 19th century. issuu.com In 1858, the German chemist Heinrich Debus reported the first synthesis of the imidazole ring by reacting glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849). nih.govwikipedia.org This reaction, initially termed "glyoxaline" synthesis, provided the first access to this important heterocyclic system. nih.govwikipedia.org While this method often results in low yields, it is still utilized for creating C-substituted imidazoles. nih.govwikipedia.org

Over the decades, the field of organic synthesis has expanded to include numerous other methods for constructing the imidazole core, enhancing efficiency and structural diversity. Notable methods include:

Radziszewski Synthesis: A variation of the Debus method combining a dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com

Wallach Synthesis: Involves the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides. pharmaguideline.com

Van Leusen Imidazole Synthesis: A method that forms imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). wikipedia.org

Marckwald Synthesis: Involves the reaction of α-amino ketones with cyanates or similar reagents. pharmaguideline.com

These diverse synthetic routes have been crucial for the widespread application of imidazole derivatives in various scientific fields. nbinno.com

The imidazole ring is a five-membered planar heterocycle with the chemical formula C₃H₄N₂. vedantu.com Its key structural features dictate its chemical behavior and biological importance.

Aromaticity: The ring is aromatic, containing a sextet of π-electrons that satisfies Hückel's rule (4n+2, where n=1). vedantu.com This aromaticity confers significant stability to the ring system.

Amphoteric Nature: Imidazole can act as both an acid and a base. vedantu.com The pyridine-like nitrogen (at position 3) has a lone pair of electrons, making it basic (pKaH ≈ 7). wikipedia.org The hydrogen atom on the pyrrole-like nitrogen (at position 1) can be donated, making it acidic (pKa ≈ 14.5). wikipedia.org This dual reactivity is central to its role in biological systems, such as in the amino acid histidine, where it functions in proton transfer within enzyme active sites.

Polarity: It is a highly polar compound with a significant dipole moment, which contributes to its solubility in water and other polar solvents. nih.govtsijournals.com

Tautomerism: The hydrogen atom on the nitrogen can reside on either of the two nitrogen atoms, leading to two equivalent tautomeric forms. nih.gov

Table 2: Key Structural and Chemical Properties of the Imidazole Ring

| Attribute | Description |

|---|---|

| Ring System | 5-membered heterocyclic ring with two non-adjacent nitrogen atoms (positions 1 and 3). |

| Aromaticity | Planar ring with 6 π-electrons, conforming to Hückel's rule. vedantu.com |

| Acidity/Basicity | Amphoteric; acts as both a weak acid (N-1 proton) and a base (N-3 lone pair). wikipedia.orgvedantu.com |

| Polarity | Highly polar molecule, soluble in water. tsijournals.com |

This table summarizes the fundamental characteristics of the imidazole scaffold.

Relevance of Aliphatic Alcohol Moieties in Functional Molecule Design

Aliphatic alcohols, characterized by a hydroxyl (-OH) group attached to a non-aromatic carbon atom, are a fundamental functional group in organic chemistry. biologyinsights.com Their presence in a molecule significantly influences its physical and chemical properties, making them vital components in the design of functional molecules, particularly pharmaceuticals. numberanalytics.com

The hydroxyl group is a key player in molecular interactions. Its ability to act as both a hydrogen bond donor and acceptor allows molecules containing this group to interact effectively with biological targets like proteins and enzymes. numberanalytics.com This interaction can enhance the binding affinity and selectivity of a drug. Furthermore, the polarity of the -OH group can increase a molecule's water solubility, which is a critical factor for improving its bioavailability and pharmacokinetic profile. numberanalytics.com In synthetic chemistry, alcohols are highly versatile intermediates, readily converted into a wide array of other functional groups such as ethers, esters, aldehydes, and carboxylic acids. numberanalytics.com

Protective Group Strategies in Complex Molecule Synthesis: Emphasis on the Trityl Group

In the synthesis of complex organic molecules that contain multiple reactive sites, it is often necessary to temporarily block one functional group to prevent it from reacting while another part of the molecule is being modified. This strategy is known as using a "protecting group." The trityl (triphenylmethyl, Tr) group is a classic and widely used protecting group, particularly for primary alcohols and amines. total-synthesis.com

The trityl group is highly valued for its steric bulk. This large size allows it to selectively protect the least sterically hindered functional groups, such as primary alcohols over secondary or tertiary ones. total-synthesis.com In the context of nitrogen protection, the trityl group was among the first to be used to protect the nitrogen of α-amino acids. nih.govaalto.fi This protection is crucial for preventing the racemization (loss of stereochemical purity) of the chiral α-center during reactions at other parts of the amino acid molecule. nih.govaalto.fi The trityl group renders the protected nitrogen atom nonbasic and relatively non-nucleophilic. acs.org A key feature of the trityl group is that it is acid-labile, meaning it can be removed under mild acidic conditions, leaving other acid-stable protecting groups intact. total-synthesis.com

The mechanisms for adding and removing the trityl group are well-understood and highlight fundamental principles of organic reactivity.

Protection Mechanism: The protection of a nucleophile like an alcohol or amine is typically achieved by reacting it with trityl chloride (TrCl) in the presence of a non-nucleophilic base, such as pyridine (B92270). total-synthesis.com The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The reaction proceeds through an Sₙ1 mechanism. Trityl chloride first dissociates to form the highly stable trityl cation, a carbocation stabilized by resonance across the three phenyl rings. This cation is then attacked by the nucleophilic alcohol or amine to form the protected compound. total-synthesis.com

Deprotection Mechanism: The removal of the trityl group is accomplished by treatment with acid. total-synthesis.comcommonorganicchemistry.com Both Brønsted acids (e.g., trifluoroacetic acid (TFA), formic acid) and Lewis acids (e.g., boron trifluoride (BF₃)) can be used. total-synthesis.com In the case of a trityl ether, a Brønsted acid protonates the ether oxygen. This protonation makes the alcohol a better leaving group, facilitating the cleavage of the carbon-oxygen bond to release the deprotected alcohol and, once again, the stable trityl cation. total-synthesis.com The released trityl cation can then be captured by a scavenger to prevent it from participating in undesired side reactions. total-synthesis.com The stability of this carbocation intermediate is the key thermodynamic driving force for both the protection and deprotection reactions.

Table 3: Common Reagents for Trityl Group Manipulation

| Process | Typical Reagents | Mechanism Type | Key Intermediate |

|---|---|---|---|

| Protection | Trityl chloride (TrCl), Pyridine, DMAP (catalyst). total-synthesis.com | Sₙ1 | Trityl Cation |

| Deprotection | Trifluoroacetic acid (TFA), Acetic Acid, Formic Acid, BF₃. total-synthesis.com | Acid-catalyzed cleavage | Trityl Cation |

This table outlines the standard conditions for the application and removal of the trityl protecting group.

Positioning of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL as a Key Intermediate in Chemical Research

This compound stands out as a particularly important intermediate in chemical research due to a combination of its structural features. The presence of the trityl (triphenylmethyl) group on one of the imidazole nitrogens serves as a bulky protecting group. This is crucial in multi-step syntheses as it prevents unwanted reactions at that nitrogen atom, thereby directing chemical transformations to other parts of the molecule. The trityl group can be selectively removed under specific conditions, typically acidic, to reveal the N-H functionality when required.

The 4-substituted propan-1-ol side chain provides a reactive site for a variety of chemical transformations. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (like a tosylate) to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups and the extension of the carbon chain.

A significant application of this intermediate is in the synthesis of histamine (B1213489) H3 receptor antagonists. These compounds are of interest for the potential treatment of various neurological and psychiatric disorders. The core structure of many of these antagonists features an imidazole ring connected to a longer chain, often incorporating an ether or amine linkage. This compound provides the necessary imidazole and a three-carbon spacer, which can be elaborated to construct the final, more complex drug candidates. For instance, the propanol (B110389) can be converted to an amine, 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine, which is another key building block.

The strategic importance of this compound lies in its ability to serve as a stable, yet reactive, platform for the construction of more intricate molecules. Its pre-installed protected imidazole ring and the modifiable propanol side chain make it a valuable starting material in the synthesis of targeted pharmaceutical agents.

Structure

3D Structure

属性

IUPAC Name |

3-(1-tritylimidazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVPOYFZJLLZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Trityl 1h Imidazol 4 Yl Propan 1 Ol

Precursor Synthesis and Derivatization Approaches

A common and effective strategy for the synthesis of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL involves a multi-step process. This process begins with a suitable precursor, which is then chemically modified to introduce the desired functional groups. Key precursors include urocanic acid and its derivatives, which already contain the core imidazole (B134444) ring and a side chain that can be elaborated.

Synthesis from Urocanic Acid and its Derivatives

Urocanic acid, a metabolite of histidine, serves as a readily available starting material for the synthesis of 4-substituted imidazole compounds. nih.gov The double bond in the acrylic acid side chain of urocanic acid can be selectively reduced to yield 3-(1H-imidazol-4-yl)propanoic acid. This reduction is typically achieved through catalytic hydrogenation.

A common method involves the suspension of urocanic acid in water with a palladium on activated carbon catalyst (10% Pd/C) under a hydrogen atmosphere. chemicalbook.com This process efficiently reduces the carbon-carbon double bond, affording 3-(1H-imidazol-4-yl)propanoic acid in high yield. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Urocanic Acid | 10% Pd/C, H₂ (30 psi), H₂O, Room Temperature, 2 h | 3-(1H-Imidazol-4-yl)propanoic Acid | 96% | chemicalbook.com |

Synthetic Routes via Propanoate Esters and Subsequent Reduction

Following the synthesis of 3-(1H-imidazol-4-yl)propanoic acid, the next steps involve the conversion of the carboxylic acid group to a primary alcohol. This is typically achieved through a two-step process: esterification of the carboxylic acid followed by reduction of the resulting ester.

The esterification of 3-(1H-imidazol-4-yl)propanoic acid is a crucial step to facilitate the subsequent reduction. A standard procedure involves heating the carboxylic acid in an alcohol, such as methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. chemicalbook.com This reaction proceeds via Fischer esterification to produce the corresponding methyl ester, methyl 3-(1H-imidazol-4-yl)propanoate, in good yield. chemicalbook.comresearchgate.netceon.rs

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(1H-Imidazol-4-yl)propanoic Acid | MeOH, H₂SO₄ (catalytic), Reflux, 15 h | Methyl 3-(1H-imidazol-4-yl)propanoate | 90% | chemicalbook.com |

The reduction of the ester functional group to a primary alcohol is a key transformation in this synthetic sequence. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose. masterorganicchemistry.comadichemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the hydride reagent. chemicalbook.com The methyl 3-(1H-imidazol-4-yl)propanoate is treated with a solution of LiAlH₄ in THF, leading to the formation of 3-(1H-imidazol-4-yl)propan-1-ol. chemicalbook.com

The final step in this sequence is the introduction of the trityl protecting group onto the imidazole nitrogen. This is achieved by reacting 3-(1H-imidazol-4-yl)propan-1-ol with trityl chloride in the presence of a base.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule with the trityl group already in place during the formation of the imidazole ring. These methods often rely on catalytic strategies to facilitate the cyclization and protection in a more streamlined fashion.

Catalytic Strategies for Imidazole Ring Formation with Trityl Protection

One-pot, multi-component reactions offer an efficient approach to the synthesis of highly substituted imidazoles. rsc.orgresearchgate.netresearchgate.netrsc.orgsharif.edu A particularly relevant strategy involves the use of trityl chloride as a catalyst for the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). rsc.org This method allows for the formation of 1,2,4,5-tetrasubstituted imidazoles in a single step under neutral, solvent-free conditions. rsc.org

The proposed mechanism suggests that trityl chloride generates a trityl carbocation in situ, which acts as the catalytic species. rsc.orgresearchgate.net This carbocation can activate the aldehyde, facilitating the subsequent condensation reactions that lead to the formation of the imidazole ring. While this method has been demonstrated for the synthesis of tetrasubstituted imidazoles, it presents a plausible strategy for a more direct synthesis of this compound by carefully selecting the appropriate starting materials. For instance, a protected 4-hydroxy-1-phenylbutane-1,2-dione could potentially serve as a precursor to introduce the propanol (B110389) side chain.

| Component | Role in the Reaction | Example |

|---|---|---|

| 1,2-Dicarbonyl Compound | Forms the C4-C5 bond of the imidazole ring | Benzil |

| Aldehyde | Provides the C2 carbon of the imidazole ring | Benzaldehyde |

| Primary Amine | Provides the N1 nitrogen of the imidazole ring | Aniline |

| Ammonium Acetate | Source of the N3 nitrogen of the imidazole ring | NH₄OAc |

| Catalyst | Promotes the reaction via carbocation formation | Trityl Chloride |

This catalytic approach highlights a more convergent and atom-economical route to access N-tritylated imidazole derivatives.

Multi-component Reactions in Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. In the context of imidazole synthesis, several MCRs have been developed, the most prominent of which is the Debus-Radziszewski synthesis.

First reported in the 19th century, the Debus-Radziszewski reaction provides a direct route to a wide range of substituted imidazoles. wikiwand.comwikipedia.org The classical approach involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). wikiwand.comwikipedia.orgscribd.com The reaction mechanism is thought to proceed in two main stages. Initially, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde, followed by cyclization and oxidation (often by air) to yield the aromatic imidazole ring. wikiwand.comwikipedia.org

A significant modification of this method involves replacing ammonia with a primary amine, which allows for the synthesis of N-substituted (N-1) imidazoles. wikipedia.org This versatility makes MCRs a powerful tool for creating diverse libraries of imidazole-containing compounds. While not a direct route to 3-(1H-imidazol-4-yl)propan-1-ol due to the specific substitution pattern required, MCRs represent a fundamental strategy for constructing the imidazole core itself, from which the desired product could be elaborated through subsequent functionalization steps.

| Reactant Type | Example | Role in Imidazole Ring |

| 1,2-Dicarbonyl | Glyoxal, Benzil | Forms the C4-C5 bond and adjacent carbon atoms. |

| Aldehyde | Formaldehyde (B43269), Benzaldehyde | Provides the C2 carbon atom. |

| Nitrogen Source | Ammonia, Primary Amines | Provides the N1 and N3 atoms. |

Strategies for Regioselective Functionalization of the Imidazole Ring System

Once the imidazole core is formed, introducing substituents at specific positions (regioselective functionalization) is a critical challenge. The imidazole ring has three carbon atoms (C2, C4, and C5) available for substitution, and their reactivity differs. The C2 proton is the most acidic, while the C5 position is generally the most susceptible to electrophilic attack. nih.gov Traditional methods often suffer from a lack of regioselectivity, leading to mixtures of isomers.

Modern synthetic chemistry has largely overcome these challenges through the development of transition metal-catalyzed cross-coupling reactions, particularly direct C-H bond functionalization (or C-H activation). nih.govacs.org These methods allow for the direct coupling of a C-H bond with a variety of partners, such as aryl halides or olefins, avoiding the need for pre-functionalized starting materials (e.g., organometallic reagents).

Key strategies for achieving regioselectivity include:

Directing Groups: A protecting group on the imidazole nitrogen, such as the SEM ([2-(trimethylsilyl)ethoxymethyl]) group, can direct metallation and subsequent functionalization to a specific position. For instance, different palladium or nickel catalyst systems can selectively arylate the C5 or C2 positions of a 1-SEM-imidazole. nih.gov

Catalyst Control: The choice of metal catalyst and, crucially, the supporting ligands, can dictate the site of functionalization. Nickel catalysts, for example, have been developed for the C-H arylation and alkenylation of imidazoles with high selectivity for the C2 position. nih.govrsc.org These reactions can utilize more readily available coupling partners like phenol (B47542) derivatives, enhancing the practicality of the method. nih.gov

Protecting Group Manipulation: In a sophisticated strategy known as the "SEM-switch," the protecting group can be transposed from the N-1 to the N-3 position. This manipulation alters the electronic properties of the ring and exposes the C4 position for functionalization, a position that is otherwise difficult to access directly. nih.govacs.org

These advanced C-H functionalization techniques provide chemists with a powerful toolkit for the precise and programmable synthesis of complex, multi-substituted imidazoles, which is essential for building molecules like the precursor to this compound. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

A plausible route to the 3-(1H-imidazol-4-yl)propan-1-ol core involves the reduction of a corresponding ester, such as 3-(1H-imidazol-4-yl)propionic acid methyl ester. chemicalbook.com This ester can be prepared from commercially available starting materials. The reduction is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). chemicalbook.com

The second key step is the N-tritylation of the imidazole ring. This is generally achieved by reacting 3-(1H-imidazol-4-yl)propan-1-ol with trityl chloride in the presence of a base. The optimization of this protection step is critical to ensure high yield and selectivity for N-1 substitution, avoiding potential O-tritylation of the primary alcohol. Key parameters to optimize include the choice of base, solvent, reaction temperature, and time.

Below is a representative data table illustrating a hypothetical optimization study for the N-tritylation step. The goal is to identify conditions that maximize the conversion of the starting material to the desired N-tritylated product while minimizing side reactions.

Table 2: Optimization of the N-Tritylation of 3-(1H-imidazol-4-yl)propan-1-ol

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | Dichloromethane (B109758) (DCM) | 25 (rt) | 12 | 75 |

| 2 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25 (rt) | 12 | 82 |

| 3 | Triethylamine | Acetonitrile (B52724) (MeCN) | 25 (rt) | 12 | 68 |

| 4 | Triethylamine | Tetrahydrofuran (THF) | 25 (rt) | 12 | 70 |

| 5 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to 25 | 12 | 85 |

| 6 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 40 (reflux) | 6 | 78 |

| 7 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25 (rt) | 24 | 91 |

| 8 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 12 | 55* |

*Low yield likely due to competing deprotonation at the alcohol and potential insolubility issues.

This table is a hypothetical representation used for illustrative purposes.

Based on such a study, the optimal conditions would likely involve a hindered amine base like DIPEA to minimize side reactions, a non-polar aprotic solvent like DCM, and sufficient reaction time at room temperature to ensure complete conversion (Entry 7). Careful control of these parameters ensures the efficient and high-yielding synthesis of the target compound, this compound.

Chemical Reactivity and Functional Transformations of 3 1 Trityl 1h Imidazol 4 Yl Propan 1 Ol

Reactions at the Primary Alcohol Moiety

The terminal primary alcohol group is a key site for functionalization, readily undergoing oxidation, esterification, etherification, halogenation, and nucleophilic substitution reactions.

Oxidation Reactions to Carboxylic Acids and Aldehydes

The primary alcohol of 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol can be selectively oxidized to yield either the corresponding aldehyde, 3-(1-trityl-1H-imidazol-4-yl)propanal, or the carboxylic acid, 3-(1-trityl-1H-imidazol-4-yl)propanoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Full Oxidation to Carboxylic Acid: To achieve complete oxidation to the carboxylic acid, strong oxidizing agents are used in excess, often under reflux conditions. This ensures that any initially formed aldehyde is further oxidized. A common reagent for this transformation is potassium dichromate(VI) acidified with sulfuric acid. The reaction proceeds in two stages, with the aldehyde as an intermediate. The final product, 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, is a stable compound used as an intermediate in the synthesis of inhibitors for enzymes like farnesyltransferase. chemicalbook.com

Partial Oxidation to Aldehyde: For the synthesis of 3-(1-trityl-1H-imidazol-4-yl)propanal, milder conditions and a careful control of stoichiometry are necessary to prevent over-oxidation. bldpharm.com This is typically achieved by using a limited amount of the oxidizing agent or by using milder reagents such as Dess-Martin periodinane. chemicalbook.com Another strategy involves distilling the aldehyde from the reaction mixture as it forms, which is effective due to the aldehyde's lower boiling point compared to the starting alcohol and the subsequent carboxylic acid. chemicalbook.com

| Product Name | CAS Number | Common Oxidizing Agents | Key Conditions |

| 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid | 160446-35-5 | Acidified Potassium Dichromate(VI), Jones Reagent | Excess oxidant, heat/reflux |

| 3-(1-Trityl-1H-imidazol-4-yl)propanal | 102676-61-9 | Pyridinium (B92312) Chlorochromate (PCC), Dess-Martin Periodinane | Stoichiometric oxidant, controlled temp., distillation |

Esterification and Etherification Reactions

Esterification: The primary alcohol can be converted to various esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). In research involving similar imidazole-containing propanols, esterification has been successfully achieved using coupling agents like ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI HCl) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method facilitates the formation of an ester linkage under mild conditions.

Etherification: While specific examples for the etherification of this compound are not prevalent in the literature, standard synthetic methods are applicable. The Williamson ether synthesis, for instance, would involve deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. Ether derivatives of similar heterocyclic propanols have been synthesized and investigated for their biological activity. nih.gov

Halogenation of the Propanol (B110389) Chain

The hydroxyl group of the propanol chain can be replaced by a halogen atom (Cl, Br, I) to form a reactive alkyl halide intermediate. This transformation is a crucial step for subsequent nucleophilic substitution reactions. Standard halogenating agents can be employed:

Chlorination: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used.

Bromination: Phosphorus tribromide (PBr₃) or carbon tetrabromide in combination with triphenylphosphine (B44618) are effective.

An alternative two-step method involves converting the alcohol into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl). The resulting tosylate is then readily displaced by a halide ion (e.g., from NaBr or NaCl) in an Sₙ2 reaction. pearson.com

Nucleophilic Substitution Reactions

Once converted to an alkyl halide or tosylate, the propyl chain becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups. A key example is the synthesis of the corresponding primary amine, 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine. bldpharm.commolecularinfo.com This can be achieved through methods such as the Gabriel synthesis or by direct reaction of the alkyl halide with ammonia (B1221849). pearson.com Another common route involves substitution with sodium azide (B81097) to form an alkyl azide, followed by reduction to the primary amine.

| Starting Material | Reagent | Product | Reaction Type |

| 3-(1-Trityl-1H-imidazol-4-yl)propyl bromide | Sodium Azide (NaN₃), then H₂/Pd | 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine | Nucleophilic Substitution |

| 3-(1-Trityl-1H-imidazol-4-yl)propyl tosylate | Ammonia (NH₃) | 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine | Nucleophilic Substitution |

| 3-(1-Trityl-1H-imidazol-4-yl)propyl bromide | Sodium Cyanide (NaCN) | 4-(1-Trityl-1H-imidazol-4-yl)butanenitrile | Nucleophilic Substitution |

Reactivity of the Imidazole (B134444) Nitrogen Atom (N-1)

The N-1 position of the imidazole ring is protected by a bulky trityl (triphenylmethyl) group. This protecting group is crucial for directing reactions to other parts of the molecule, such as the primary alcohol. However, its removal is often a necessary final step in a synthetic sequence.

Controlled Deprotection Strategies of the Trityl Group

The trityl group is classified as an acid-labile protecting group, meaning it can be cleaved under acidic conditions. total-synthesis.com The mechanism of deprotection involves the protonation of one of the imidazole nitrogens or an ether oxygen (if the trityl group were protecting an alcohol), which facilitates the departure of the highly stable trityl carbocation. total-synthesis.com

Common deprotection strategies include:

Brønsted Acids: Mild acids such as formic acid or acetic acid can effectively remove the trityl group. total-synthesis.com For more resistant substrates or faster reactions, stronger acids like trifluoroacetic acid (TFA) are often used, typically in a solvent like dichloromethane (B109758) (DCM). nih.govcommonorganicchemistry.com

Lewis Acids: Lewis acids can also catalyze the cleavage of the C-N bond. Reagents like boron trifluoride etherate (BF₃·OEt₂) are effective for this purpose. total-synthesis.com

| Deprotection Reagent | Conditions | Mechanism |

| Formic Acid (97%) | Cold, short reaction time (e.g., 3 min) | Acid-catalyzed cleavage via trityl cation |

| Trifluoroacetic Acid (TFA) | Often in DCM, room temperature | Acid-catalyzed cleavage via trityl cation |

| Boron Trifluoride Etherate | Anhydrous conditions, often in DCM | Lewis acid-catalyzed cleavage |

Alkylation and Acylation Reactions at N-1 (post-deprotection)

The trityl (triphenylmethyl) protecting group on the N-1 position of the imidazole ring is typically removed under acidic conditions. researchgate.netresearchgate.net This deprotection step yields 3-(1H-imidazol-4-yl)propan-1-ol, exposing the pyrrole-like nitrogen for subsequent reactions. ontosight.ai This unprotected nitrogen is nucleophilic and can readily undergo alkylation and acylation, allowing for the introduction of a wide variety of substituents at the N-1 position.

Alkylation: N-alkylation is commonly achieved by treating the deprotected imidazole with alkylating agents such as alkyl halides or sulfates in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the N-1 position, enhancing its nucleophilicity and facilitating the substitution reaction.

Acylation: Similarly, acylation can be performed using acylating agents like acyl chlorides or anhydrides. These reactions typically proceed readily, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. Direct acylation of imidazoles at carbon is rare, with reactions preferentially occurring at the unsubstituted nitrogen. youtube.com

Below is a table summarizing representative N-1 functionalization reactions following trityl deprotection.

| Reaction Type | Reagent Example | Base | Typical Product Structure |

| Alkylation | Benzyl bromide | K₂CO₃ | N-1-benzyl-4-(3-hydroxypropyl)imidazole |

| Alkylation | Ethyl iodide | NaH | N-1-ethyl-4-(3-hydroxypropyl)imidazole |

| Acylation | Acetyl chloride | Triethylamine | N-1-acetyl-4-(3-hydroxypropyl)imidazole |

| Acylation | Benzoyl chloride | Pyridine (B92270) | N-1-benzoyl-4-(3-hydroxypropyl)imidazole |

Reactions at the Imidazole Carbon Atoms (C-2, C-4, C-5)

The imidazole ring is an electron-rich aromatic system, which influences the reactivity of its carbon atoms. nih.gov The C-4 and C-5 positions are generally the most electron-rich, while the C-2 position, situated between two nitrogen atoms, is the most electron-deficient. youtube.com

Electrophilic Aromatic Substitution Limitations and Possibilities

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.net In the case of this compound, the C-4 position is already substituted. Electrophilic substitution is therefore directed primarily to the C-5 position, and to a lesser extent, the C-2 position. quora.com

However, a significant limitation arises from the basicity of the pyridine-like N-3 nitrogen. nih.gov Many electrophilic substitution reactions are conducted under strong acidic conditions, which leads to protonation of the N-3 nitrogen. This forms an imidazolium (B1220033) cation, which strongly deactivates the ring towards further electrophilic attack, thus inhibiting the reaction.

Despite these limitations, certain electrophilic substitutions can be achieved under carefully controlled, often neutral or mildly acidic, conditions.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce halogen atoms, typically at the C-5 position. youtube.com

Nitration: Direct nitration can be challenging due to the strongly acidic conditions required. However, it can sometimes be achieved at the C-5 position under specific conditions. youtube.com

Nucleophilic Additions and Substitutions on the Imidazole Ring

Nucleophilic aromatic substitution on the electron-rich imidazole ring is generally difficult and uncommon unless a strongly electron-withdrawing substituent is present to activate the ring. globalresearchonline.net The C-2 position is the most feasible site for nucleophilic attack due to its relative electron deficiency caused by the adjacent nitrogen atoms. nih.govyoutube.com

A key strategy to achieve substitution at the C-2 position involves deprotonation with a strong base, a process known as metalation.

Lithiation: Treatment of an N-protected imidazole with a strong organolithium base, such as n-butyllithium (n-BuLi), can selectively remove the proton at the C-2 position, which is the most acidic C-H bond on the ring. youtube.com The resulting 2-lithioimidazole intermediate is a powerful nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, carbon dioxide) to install a substituent at the C-2 position. youtube.comyoutube.com

The table below summarizes key reactions at the imidazole carbon atoms.

| Position | Reaction Type | Reagents | Result |

| C-5 | Electrophilic Substitution (Halogenation) | N-Bromosuccinimide (NBS) | 5-Bromo-4-(3-hydroxypropyl)imidazole derivative |

| C-2 | Metalation-Alkylation | 1. n-BuLi 2. CH₃I | 2-Methyl-4-(3-hydroxypropyl)imidazole derivative |

| C-2 | Metalation-Carboxylation | 1. n-BuLi 2. CO₂ | Imidazole-2-carboxylic acid derivative |

Synthesis of Advanced Derivatives Utilizing this compound as a Building Block

The title compound is a valuable intermediate for the synthesis of more complex molecules, owing to the reactivity of its terminal hydroxyl group and the imidazole ring.

Formation of Amine Derivatives

The primary alcohol of the propanol side chain can be readily converted into a primary amine, yielding 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine. cymitquimica.combldpharm.com This transformation is typically accomplished through a two-step sequence:

Activation of the Hydroxyl Group: The alcohol is first converted into a better leaving group. This is commonly achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine or triethylamine, to form the corresponding tosylate or mesylate ester.

Nucleophilic Displacement: The resulting ester is then treated with a nitrogen nucleophile. A common and effective method is the Gabriel synthesis or reaction with sodium azide (NaN₃) to form an alkyl azide, which is subsequently reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

This synthetic route provides access to the corresponding amino-propyl-imidazole derivative, a key building block for further elaboration. molecularinfo.com

Elaboration into Complex Heterocyclic Systems

This compound and its derivatives can be used to construct more elaborate heterocyclic frameworks. The functional handles—the side-chain alcohol (or the amine derived from it) and the imidazole nitrogens (after deprotection)—can participate in cyclization reactions to form fused or linked bicyclic systems.

For instance, after deprotection of the trityl group, the resulting 3-(1H-imidazol-4-yl)propan-1-ol possesses nucleophilic centers at N-1 and the terminal oxygen. This bifunctional nature allows for reactions with electrophilic linking agents to form new rings. An example pathway could involve reaction with phosgene (B1210022) or a phosgene equivalent, which could lead to the formation of a cyclic carbamate, bridging the N-1 position and the side-chain oxygen, thus creating a fused heterocyclic system. Similarly, the corresponding amine derivative can be used in reactions to form larger heterocyclic rings, which are of interest in medicinal chemistry.

Incorporation into Peptide Structures

The unique structural features of this compound, specifically the presence of a reactive terminal hydroxyl group and a protected imidazole moiety, allow for its versatile incorporation into peptide structures. This can be achieved through several synthetic strategies, primarily involving either the formation of an ester linkage to the C-terminus of a peptide or an ether linkage to the side chain of an appropriate amino acid residue. The trityl protecting group on the imidazole nitrogen is crucial for preventing unwanted side reactions during peptide synthesis. nbinno.com

The incorporation of this compound introduces a non-standard structural element into a peptide, which can be utilized to modulate its biological activity, conformational properties, or to serve as a point of attachment for other molecules. The propanol linker provides a flexible spacer between the imidazole ring and the point of attachment to the peptide backbone or side chain.

A primary method for incorporating this compound into a peptide is through esterification to the C-terminal carboxylic acid of a resin-bound peptide during solid-phase peptide synthesis (SPPS). This process typically involves the activation of the C-terminal carboxyl group using standard coupling reagents, followed by reaction with the hydroxyl group of the imidazole derivative.

Alternatively, the hydroxyl group of this compound can be used to form an ether linkage with a suitable functional group on an amino acid side chain, such as a halogenated or sulfonylated derivative. This approach allows for the site-specific modification of a peptide sequence.

The choice of coupling reagents and reaction conditions is critical to ensure efficient incorporation while minimizing side reactions. Common coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, DIC) in the presence of an activating agent (e.g., HOBt), or uronium/aminium-based reagents (e.g., HBTU, HATU), can be employed for this purpose. The selection of the appropriate reagent and conditions will depend on the specific peptide sequence and the desired linkage.

The following interactive data table summarizes a representative protocol for the incorporation of this compound onto the C-terminus of a model dipeptide, Ac-Ala-Phe, assembled on a solid support.

| Step | Procedure | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Resin Swelling | 2-Chlorotrityl chloride resin, Dichloromethane (DCM), 1 hour | To prepare the solid support for peptide synthesis. |

| 2 | Attachment of First Amino Acid (Fmoc-Phe-OH) | Fmoc-Phe-OH, Diisopropylethylamine (DIEA), DCM, 2 hours | To anchor the first amino acid to the resin. |

| 3 | Fmoc Deprotection | 20% Piperidine in Dimethylformamide (DMF), 2 x 10 minutes | To remove the Fmoc protecting group from the N-terminus of Phenylalanine. |

| 4 | Coupling of Second Amino Acid (Ac-Ala-OH) | Ac-Ala-OH, HBTU, HOBt, DIEA, DMF, 2 hours | To form the peptide bond between Alanine and Phenylalanine. |

| 5 | C-Terminal Esterification | This compound, DIC, DMAP, DCM, 12 hours | To attach the imidazole derivative to the C-terminus of the peptide. |

| 6 | Cleavage and Deprotection | Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5), 2 hours | To cleave the modified peptide from the resin and remove the trityl protecting group. |

Detailed Research Findings:

While specific literature detailing the incorporation of this compound into peptides is not extensively available, the principles of solid-phase peptide synthesis (SPPS) and the known reactivity of its functional groups provide a strong basis for its application. The trityl group is a well-established protecting group for the imidazole side chain of histidine, preventing N-alkylation and other side reactions during peptide coupling steps. nbinno.com Its removal is typically achieved under acidic conditions, which are compatible with the final cleavage step in many SPPS protocols.

The primary alcohol of the propanol side chain offers a nucleophilic site for various coupling reactions. Its esterification to a carboxylic acid is a standard transformation in organic synthesis and is readily applicable to the C-terminus of a peptide. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is a common method for forming such ester bonds.

Furthermore, the imidazole ring itself, once deprotected, can participate in various biological interactions, mimicking the function of a histidine residue. The three-carbon spacer provided by the propanol chain offers conformational flexibility, which can be advantageous in the design of peptide-based inhibitors or probes where precise positioning of the imidazole moiety is required for activity. The synthesis of non-natural amino acids with modified side chains is a growing area of research aimed at enhancing the properties of peptides. nih.gov

The incorporation of such modified building blocks can influence the peptide's secondary structure, stability towards proteases, and receptor binding affinity. While empirical studies on peptides containing this compound are needed to fully elucidate its impact, the synthetic feasibility and the potential for introducing novel functionalities make it an interesting candidate for peptide modification.

Mechanistic Investigations in Synthesis and Reactivity

Elucidation of Trityl Group Mechanisms in Imidazole (B134444) Chemistry

Contrary to functioning as a catalyst, the trityl (triphenylmethyl, Tr) group serves primarily as a sterically demanding protecting group for the N-1 nitrogen of the imidazole ring. Its mechanism of action in syntheses involving the imidazole core is not catalytic but rather one of steric hindrance and regiochemical direction.

During the alkylation or functionalization of the imidazole side chain, the bulky trityl group effectively shields the N-1 and N-3 (by tautomerization) positions from electrophilic attack. This steric blockade is crucial for achieving selective substitution at other positions of the heterocycle, such as the C-2, C-4, or C-5 carbons. For instance, in the synthesis of C-4 substituted imidazoles, the pre-installation of the N-trityl group ensures that incoming electrophiles or building blocks are directed away from the nitrogen atoms, thereby preventing the formation of undesired N-substituted isomers.

The introduction of the trityl group itself proceeds via a nucleophilic substitution mechanism, typically an SN1-type reaction involving trityl chloride and the imidazole. The reaction is facilitated by the formation of the highly stable trityl cation (Tr+), which is stabilized by resonance across the three phenyl rings. A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the HCl byproduct. The Lewis basic nature of solvents like acetonitrile (B52724) can also play a significant role in facilitating the reaction by stabilizing the cationic intermediate.

In essence, the trityl group's mechanistic role is to:

Protect: Prevent reactions at the imidazole nitrogen to which it is attached.

Direct: Use its significant steric bulk to influence the regioselectivity of subsequent reactions on the imidazole ring or its side chains.

Enhance Solubility: Increase the solubility of polar imidazole-containing molecules in nonpolar organic solvents, which can be advantageous for purification and reaction conditions.

There is no evidence to suggest the trityl group participates in lowering the activation energy of the imidazole ring formation itself; its application is in the post-formation functionalization of the heterocyclic core.

Mechanistic Pathways of Functional Group Interconversions on 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol

The propan-1-ol side chain of this compound is amenable to a variety of functional group interconversions. The trityl group's stability under neutral or basic conditions allows for these transformations to occur selectively at the hydroxyl group without disturbing the protected imidazole core.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid.

To Aldehyde: Mild oxidation conditions, such as those employing pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective. The mechanism for DMP oxidation involves the formation of a hypervalent iodine intermediate, followed by an E2-type elimination facilitated by an acetate (B1210297) ligand to yield the aldehyde, 3-(1-trityl-1H-imidazol-4-yl)propanal.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will convert the alcohol directly to the corresponding carboxylic acid, 3-(1-trityl-1H-imidazol-4-yl)propanoic acid. The mechanism typically involves the formation of a chromate (B82759) ester intermediate which is subsequently oxidized.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution.

Activation: Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine converts the alcohol into a tosylate or mesylate. This occurs via nucleophilic attack of the alcohol oxygen onto the electrophilic sulfur atom.

Substitution: The resulting tosylate or mesylate is an excellent substrate for SN2 reactions. Treatment with various nucleophiles (e.g., NaN3, NaCN, R-SNa) allows for the introduction of a wide range of functional groups at the terminus of the propyl chain. The mechanism involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral. For example, reaction with sodium azide (B81097) would yield 4-(3-azidopropyl)-1-trityl-1H-imidazole.

Below is a table summarizing potential interconversions of the propan-1-ol side chain.

| Starting Functional Group | Reagent(s) | Product Functional Group | Mechanistic Pathway |

| Primary Alcohol (-CH₂OH) | PCC, DMP | Aldehyde (-CHO) | Oxidation |

| Primary Alcohol (-CH₂OH) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) | Oxidation |

| Primary Alcohol (-CH₂OH) | 1. TsCl, Pyridine2. NaX (X=CN, N₃, Br) | Alkyl Cyanide, Azide, Bromide | Activation then SN2 Substitution |

| Primary Alcohol (-CH₂OH) | PBr₃ | Alkyl Bromide (-CH₂Br) | SN2 Substitution |

Kinetics and Thermodynamics of Trityl Deprotection

The removal of the trityl group from the imidazole nitrogen is a critical step in many synthetic sequences. This deprotection is almost exclusively carried out under acidic conditions. The kinetics and thermodynamics of this process are governed by the stability of the intermediates and the nature of the acidic medium. acgpubs.org

Mechanism: The acid-catalyzed deprotection of an N-trityl imidazole proceeds through a mechanism that resembles an SN1 reaction. acgpubs.org The key steps are:

Protonation: The reaction is initiated by the protonation of one of the imidazole nitrogen atoms by an acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid, formic acid).

Heterolysis: The protonated imidazole is a better leaving group. The carbon-nitrogen bond cleaves heterolytically to release the imidazole and form the triphenylmethyl carbocation (trityl cation). This step is the rate-determining step of the reaction. The exceptional stability of the trityl cation, due to extensive resonance delocalization over the three phenyl rings, is the primary thermodynamic driving force for the cleavage.

Trapping: The highly stable but still reactive trityl cation is then trapped by a nucleophile present in the medium, such as water, an alcohol, or a scavenger like triethylsilane, to form triphenylmethanol (B194598) or other byproducts. researchgate.net

Kinetics: The rate of deprotection is highly dependent on the strength of the acid and the solvent polarity. Studies on the acid-catalyzed detritylation of related compounds, such as trityl ethers, indicate that the reaction follows first-order kinetics with respect to the trityl-protected substrate. acgpubs.org The mechanism is generally considered a concerted general acid-catalyzed process rather than a stepwise A1 process involving a pre-equilibrium protonation.

The reaction exhibits a significant activation barrier, but proceeds readily at or below room temperature due to the favorable thermodynamics of forming the stable trityl cation. Kinetic investigations have shown that the process is time-dependent and catalyzed by acid. acgpubs.org

Thermodynamics: The deprotection reaction is thermodynamically favorable. Key thermodynamic parameters include:

Entropy (ΔS): Studies on analogous deprotection reactions have revealed large, negative entropies of activation (ΔS‡ ≈ -105 J K-1 mol-1). This suggests a highly ordered transition state, which is consistent with a concerted mechanism where the acid is involved in the rate-determining step.

The table below summarizes key aspects of the deprotection process.

| Parameter | Description | Typical Conditions / Observations |

| Reaction Type | Acid-catalyzed heterolysis | Trifluoroacetic acid (TFA), Formic acid, aq. HCl |

| Mechanism | SN1-like, concerted general acid catalysis | Rate-determining formation of a stable trityl carbocation. acgpubs.org |

| Kinetics | First-order in substrate | Rate is highly dependent on acid concentration and solvent. acgpubs.org |

| Key Intermediate | Trityl carbocation (Ph₃C⁺) | Highly stabilized by resonance. |

| Thermodynamics | Favorable under acidic conditions | Driven by the stability of the products, especially the trityl cation. |

| Activation Entropy | Highly negative | Indicates an ordered, associative transition state. |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the proton and carbon environments within the compound.

The ¹H NMR spectrum of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is predicted to exhibit distinct signals corresponding to each unique proton environment. The trityl group, with its 15 aromatic protons, would likely produce a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The two protons on the imidazole (B134444) ring are expected to appear as singlets, with the C2-H proton resonating further downfield (around δ 7.5 ppm) than the C5-H proton (around δ 6.8 ppm) due to the influence of the adjacent nitrogen atoms.

The propanol (B110389) side chain would give rise to three distinct signals. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂-OH) are expected to appear as a triplet around δ 3.6 ppm. The methylene protons adjacent to the imidazole ring (-CH₂-Im) would likely resonate as a triplet around δ 2.7 ppm. The central methylene group (-CH₂-) of the propyl chain would show a multiplet (likely a sextet) around δ 1.9 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Trityl-H | 7.0-7.5 | Multiplet | 15H |

| Imidazole C2-H | ~7.5 | Singlet | 1H |

| Imidazole C5-H | ~6.8 | Singlet | 1H |

| -CH₂-OH | ~3.6 | Triplet | 2H |

| -CH₂-Im | ~2.7 | Triplet | 2H |

| -CH₂- | ~1.9 | Sextet | 2H |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The trityl group would show several signals in the aromatic region (δ 125-145 ppm), including a quaternary carbon signal for the carbon attached to the imidazole nitrogen. The imidazole ring itself would display three distinct carbon signals.

The propanol side chain carbons would be observed in the upfield region. The carbon bearing the hydroxyl group (-CH₂-OH) is expected around δ 60-65 ppm, while the carbon attached to the imidazole ring (-CH₂-Im) would be found around δ 25-30 ppm, and the central methylene carbon (-CH₂-) at approximately δ 30-35 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Trityl (aromatic CH) | 125-130 |

| Trityl (aromatic C-ipso) | 140-145 |

| Trityl (quaternary C) | 75-80 |

| Imidazole C2 | ~138 |

| Imidazole C4 | ~135 |

| Imidazole C5 | ~120 |

| -CH₂-OH | 60-65 |

| -CH₂- | 30-35 |

Advanced 2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. science.govyoutube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene groups of the propanol side chain: (-CH₂-OH) ↔ (-CH₂-) ↔ (-CH₂-Im). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in the propanol chain and the imidazole ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu It would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected between the protons of the methylene group adjacent to the imidazole ring (-CH₂-Im) and the C4 and C5 carbons of the imidazole ring. Correlations between the imidazole C2-H proton and the trityl quaternary carbon would confirm the point of attachment of the trityl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the trityl group protons and the protons of the imidazole and propanol moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS would be employed to determine the exact mass of the molecular ion of this compound. This measurement allows for the calculation of the elemental formula with high accuracy, thus confirming the molecular composition. The theoretical exact mass for C₂₅H₂₄N₂O ([M+H]⁺) is 369.1965.

Both EI and ESI-MS can provide valuable information about the molecule's structure through analysis of its fragmentation patterns. researchgate.netasianpubs.orgnih.gov

Under ESI-MS, the protonated molecule [M+H]⁺ would be observed. Tandem MS (MS/MS) experiments on this ion would likely reveal characteristic fragmentation pathways. A prominent fragmentation would be the loss of the trityl group as a stable triphenylmethyl cation (m/z 243). The remaining fragment would correspond to the propanol-imidazole moiety. Further fragmentation of the propanol side chain, such as the loss of water (H₂O) or formaldehyde (B43269) (CH₂O), would also be expected.

In EI-MS, the molecular ion peak might be weak or absent due to the lability of the trityl group. The base peak would very likely be the triphenylmethyl cation at m/z 243. Other significant fragments would arise from the cleavage of the propanol side chain.

Predicted Key MS Fragments

| m/z | Proposed Fragment |

|---|---|

| 369.1965 | [M+H]⁺ |

| 243.1174 | [C(C₆H₅)₃]⁺ (Trityl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Spectroscopic techniques are indispensable for probing the molecular structure of a compound. Infrared (IR) spectroscopy provides critical information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic structure and conjugated systems within the molecule.

Infrared (IR) Spectroscopy is a powerful technique for identifying the various functional groups present in this compound. youtube.com By analyzing the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds, a molecular "fingerprint" can be obtained. The structure of this compound contains a hydroxyl group (-OH), an imidazole ring, a trityl group (three phenyl rings attached to a single carbon), and an aliphatic propane (B168953) chain. Each of these components exhibits characteristic absorption bands in the IR spectrum.

The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the aromatic rings in the trityl group and the imidazole ring are expected to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the propanol chain will absorb in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the aromatic and imidazole rings typically produce several bands in the 1450-1600 cm⁻¹ region. researchgate.net A strong band corresponding to the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹.

Interactive Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table outlines the expected IR absorption frequencies for the key functional groups within the molecule.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

| Imidazole/Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

| Imidazole C=N | Stretch | ~1500-1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within a molecule. youtube.com The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic system. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aromatic systems.

The primary chromophores in this molecule are the imidazole ring and the three phenyl rings of the trityl group. These systems contain π electrons that can undergo π → π* transitions upon absorption of UV radiation. libretexts.orgyoutube.com The imidazole ring itself shows absorption in the UV region. The trityl group, with its three phenyl rings, will exhibit strong absorption bands characteristic of benzene (B151609) derivatives. The interaction between these chromophores may lead to shifts in the absorption maxima. The propanol chain, being a saturated aliphatic group, does not absorb significantly in the typical UV-Vis range (200-800 nm).

Interactive Table 2: Expected Electronic Transitions and λmax for this compound This table presents the anticipated electronic transitions and their corresponding approximate wavelengths of maximum absorption.

| Chromophore | Electronic Transition | Approximate λmax (nm) |

|---|---|---|

| Phenyl Rings (Trityl) | π → π* | ~260 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. ijcrt.org For the synthesis and analysis of this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential tools for assessing purity, isolating the compound, and monitoring reaction progress.

HPLC is a premier technique for the separation, identification, and quantification of individual components in a mixture. It is widely used for determining the purity of pharmaceutical compounds. Developing a robust HPLC method for this compound is crucial for quality control.

Method development would typically begin with selecting a suitable stationary phase and mobile phase. Given the compound's structure, which includes both nonpolar (trityl group) and polar (imidazole, alcohol) moieties, reversed-phase HPLC would be a logical starting point. A C18 (octadecylsilyl) column is a common choice for such compounds.

The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the separation of the main compound from any potential impurities, which might have a wide range of polarities. Detection would typically be performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., ~260 nm). The retention time of the main peak under defined conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Interactive Table 3: Hypothetical HPLC Method Parameters for Purity Analysis This table details a potential set of starting parameters for developing an HPLC method for this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. ijcrt.orgmdpi.com In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. nih.gov

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. ijcrt.org The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary phase and the mobile phase.

For this compound, a silica gel plate (polar stationary phase) would be appropriate. The mobile phase would be a mixture of a relatively nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent ratio is determined empirically to achieve good separation between the spots of the starting materials, intermediates, and the final product. The spots are visualized, often under a UV lamp (at 254 nm), where the aromatic rings will absorb light and appear as dark spots. nih.gov The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Interactive Table 4: Typical TLC System for Reaction Monitoring This table provides an example of a TLC system that could be used to monitor the synthesis of this compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane (B109758):Methanol (e.g., 95:5 v/v) |

| Visualization | UV light at 254 nm |

| Expected Observation | Product spot with a unique Rf value compared to reactants. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL. By solving approximations of the Schrödinger equation, these calculations can determine various molecular properties.

Detailed analyses of the electronic structure of imidazole-containing compounds are frequently performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. niscpr.res.inniscpr.res.in These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From the optimized structure, electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be determined.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. niscpr.res.in For imidazole (B134444) derivatives, the HOMO is often localized on the imidazole ring, indicating its electron-rich nature and propensity to act as a nucleophile. The LUMO, conversely, may be distributed across the imidazole and adjacent moieties, highlighting potential sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring and the oxygen of the hydroxyl group are expected to be regions of high negative potential.

Table 1: Calculated Electronic Properties of a Representative Imidazole Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are representative examples for a similar imidazole derivative and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Conformational Analysis of this compound and its Derivatives

The conformational flexibility of this compound is a critical aspect of its molecular behavior, influencing its physical and biological properties. The molecule possesses several rotatable bonds, primarily around the propanol (B110389) side chain and the attachment of the bulky trityl group.

Conformational analysis can be performed using computational methods such as potential energy surface (PES) scans. In a PES scan, the energy of the molecule is calculated as a function of the torsion angle of a specific bond, while the rest of the geometry is allowed to relax. This process helps to identify stable conformers (energy minima) and the energy barriers between them (transition states).

For this compound, key dihedral angles to investigate include the C-C bonds of the propanol chain and the C-N bond connecting the imidazole ring to the trityl group. The large steric bulk of the trityl group is expected to significantly influence the preferred conformations, likely orienting itself to minimize steric hindrance with the rest of the molecule. The conformation of the propanol side chain will be influenced by a combination of steric effects and potential intramolecular hydrogen bonding between the hydroxyl group and the imidazole ring.

Table 2: Torsional Barriers for Key Rotatable Bonds in a Model Alkyl-Imidazole System

| Rotatable Bond | Dihedral Angle | Energy Barrier (kcal/mol) |

| C(imidazole)-C(alkyl) | τ1 | 3.2 |

| C(alkyl)-C(alkyl) | τ2 | 4.5 |

| C(alkyl)-O(hydroxyl) | τ3 | 2.8 |

Note: This data is illustrative and based on general values for similar chemical structures. Specific calculations are needed for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. epstem.net These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which in turn is determined by the molecule's conformation and electronic structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which can be compared to an experimental IR spectrum. epstem.net It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other approximations in the computational method. researchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Representative Imidazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3650 | 3504 | 3450 |

| C-H (aromatic) stretch | 3100 | 2976 | 3050 |

| C=N (imidazole) stretch | 1620 | 1555 | 1580 |

| C-O stretch | 1150 | 1104 | 1120 |

Note: This table illustrates the typical correlation between calculated and experimental data for a similar molecule. The specific frequencies for this compound would need to be calculated and experimentally verified.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing the exploration of the conformational space available to the molecule at a given temperature.

For this compound, an MD simulation would typically be performed by placing the molecule in a solvent box (e.g., water or an organic solvent) and simulating its movement over a period of nanoseconds. The resulting trajectory provides information on the flexibility of the molecule, the time scales of conformational changes, and the interactions with the solvent.

Molecular Interaction Profiling and Mechanistic Elucidation in Pre Clinical Research

A Key Intermediate in the Synthesis of Receptor Ligands and Enzyme Modulators

The strategic importance of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol lies in its role as a synthetic intermediate. The trityl group serves as a robust protecting group for the imidazole (B134444) nitrogen, allowing for selective modifications at other positions of the molecule. This protection is crucial for preventing unwanted side reactions during the synthesis of more complex molecules. The propanol (B110389) side chain offers a versatile handle for further chemical elaboration, enabling the introduction of various functional groups to modulate the pharmacological properties of the final compounds.

Crafting Histamine (B1213489) Receptor Ligands from an Imidazole Core

The imidazole nucleus is a key pharmacophoric element for histamine receptor ligands. The this compound intermediate provides a readily accessible source of this core structure, facilitating the synthesis of a diverse range of histamine receptor modulators, particularly for the H3 subtype. The synthetic strategy typically involves the deprotection of the trityl group under acidic conditions, followed by modification of the propanol side chain to introduce moieties that enhance binding affinity and selectivity for the target receptor.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a ligand influences its biological activity. For histamine H3 receptor ligands derived from the 3-(1H-imidazol-4-yl)propan-1-ol scaffold, SAR studies have revealed several key insights. For instance, in a series of 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, the stereochemistry at the amino position was found to be a critical determinant of receptor affinity. The S-configuration generally resulted in higher affinity for the H3 receptor. researchgate.net

Furthermore, the nature of the substituent on the ether linkage significantly impacts the ligand's functional activity. Aromatic side chains tend to confer antagonistic properties, while replacement with a cyclohexyl group can switch the activity to agonism. researchgate.net This highlights the intricate interplay between different structural components of the ligand in determining its interaction with the receptor.

Table 1: Structure-Activity Relationship of Histamine H3 Receptor Ligands

| Compound Modification | Effect on Activity | Reference |

|---|---|---|

| Stereochemistry at amino position (S-configuration) | Increased H3 receptor affinity | researchgate.net |

| Aromatic side chain on ether linkage | Antagonistic behavior | researchgate.net |

| Cyclohexyl group on ether linkage | Agonistic behavior | researchgate.net |